molecular formula C16H10ClF3N2O B2400380 4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one CAS No. 400075-11-8

4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one

Cat. No.: B2400380
CAS No.: 400075-11-8
M. Wt: 338.71
InChI Key: WDWNFNKSOZZQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one is a high-purity pyrazol-3-one derivative of significant interest in medicinal chemistry and antimicrobial research. This compound features a chlorophenyl group and a trifluoromethylphenyl moiety, structural characteristics known to enhance biological activity and optimize physicochemical properties in drug discovery. Preliminary research on structurally related pyrazol-3-one compounds indicates promising potential as a growth inhibitor of Gram-positive bacteria, including drug-resistant strains such as Staphylococcus aureus (MRSA) and Enterococcus faecalis . These analogs demonstrate bactericidal effects in time-kill assays, moderate inhibition of biofilm formation, and effectiveness against stationary phase persister cells, with a low tendency for bacteria to develop resistance through mutation . The presence of the trifluoromethyl group is a critical structural feature associated with enhanced antimicrobial potency in pyrazole derivatives . Beyond antimicrobial applications, pyrazol-3-one scaffolds are extensively investigated for diverse therapeutic areas. Research on similar compounds shows potent analgesic effects in hot plate tests, often exceeding levels achieved by established analgesics like diclofenac and metamizole . The core structure is also recognized as a favorable framework for developing small molecule drugs with antioxidant, anti-inflammatory, and anticancer properties . Furthermore, certain pyrazole derivatives function as N-type calcium channel blockers, indicating potential applications for neuropathic pain management . This compound is provided exclusively for research purposes in pharmaceutical development, chemical biology, and structure-activity relationship (SAR) studies. It is supplied as a solid and should be stored under appropriate conditions as specified in the certificate of analysis. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O/c17-12-6-4-10(5-7-12)14-9-21-22(15(14)23)13-3-1-2-11(8-13)16(18,19)20/h1-9,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWNFNKSOZZQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CN2)C3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with Carbonyl Compounds

The most widely employed method involves the cyclocondensation of 4-chlorophenylhydrazine with 3-(trifluoromethyl)benzaldehyde under acidic conditions. This one-pot reaction proceeds via hydrazone formation, followed by intramolecular cyclization to yield the pyrazol-3-one core.

Procedure :

  • Hydrazone Formation : 4-Chlorophenylhydrazine (1.0 equiv) and 3-(trifluoromethyl)benzaldehyde (1.05 equiv) are refluxed in ethanol with acetic acid (5 mol%) for 6–8 hours.
  • Cyclization : The intermediate hydrazone is treated with hydrogen peroxide (1.2 equiv) at 60°C to induce oxidative cyclization.
  • Isolation : The crude product is filtered and washed with cold ethanol to remove unreacted starting materials.

Yield : 72–78% (purity ≥95% by HPLC).

Vilsmeier-Haack Formylation

An alternative route adapts the Vilsmeier-Haack reaction to introduce formyl groups at the pyrazole C4 position, though this method is less common for the target compound. The protocol involves treating a preformed pyrazole intermediate with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Procedure :

  • Intermediate Synthesis : 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]pyrazole is prepared via cyclocondensation.
  • Formylation : POCl₃ (3.0 equiv) and DMF (2.5 equiv) are added to the intermediate in dichloroethane at 0°C, followed by heating to 80°C for 4 hours.
  • Quenching and Isolation : The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

Yield : 65–70% (purity ≥90% by NMR).

Reaction Mechanisms

The cyclocondensation mechanism proceeds through three stages:

  • Nucleophilic Attack : The hydrazine’s terminal nitrogen attacks the carbonyl carbon of 3-(trifluoromethyl)benzaldehyde, forming a hydrazone intermediate.
  • Proton Transfer : Acid catalysis facilitates protonation of the carbonyl oxygen, enhancing electrophilicity.
  • Cyclization and Aromatization : Intramolecular attack by the hydrazine’s adjacent nitrogen generates the pyrazole ring, with subsequent oxidation (via H₂O₂) yielding the fully aromatic pyrazol-3-one.

Optimization of Reaction Conditions

Solvent Selection

Ethanol and methanol are preferred for cyclocondensation due to their ability to dissolve both polar and non-polar reactants. However, anisole demonstrates superior performance in crystallization steps, reducing impurities by 15–20% compared to ethanol.

Temperature and Time

Optimal cyclization occurs at 60–70°C for 6 hours. Prolonged heating (>8 hours) leads to side reactions, decreasing yield by 10–12%.

Catalysts

Acetic acid (5 mol%) achieves higher regioselectivity than sulfuric acid, minimizing the formation of dihydro-pyrazole byproducts.

Purification and Crystallization

Crystallization Protocols

Post-synthesis purification involves dissolving the crude product in anisole at 85°C and cooling to −10°C to induce crystallization. Seed crystals (0.05–0.5 wt%) of the desired polymorph (monoclinic, space group P2₁/c) are added to ensure phase purity.

Parameter Optimal Value Impact on Purity
Cooling rate 10°C/hour Reduces inclusion of solvents
Seed crystal loading 0.1 wt% Ensures polymorphic control
Final temperature −10°C Maximizes yield (86–90%)

Polymorph Control

The monoclinic polymorph (melting point: 180°C by DSC) is preferentially formed in anisole, as confirmed by X-ray diffraction peaks at 2θ = 9.2°, 15.7°, and 26.7°.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 8H, aromatic-H), 3.45 (s, 1H, NH).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 142.1–118.7 (aromatic and CF₃ carbons).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C-F stretch).

X-Ray Diffraction Data

2θ (Cu Kα) Intensity (a.u.) hkl Indices
9.2 100 011
15.7 85 002
26.7 78 112

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance mixing and heat transfer, achieving 85–90% yield at throughputs of 50–100 kg/day.

Waste Management

Anisole is recycled from mother liquors via distillation (95% recovery), reducing solvent consumption by 40%.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The chlorophenyl and trifluoromethylphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

The compound has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory process. Its selective inhibition of COX-2 over COX-1 suggests potential applications in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-selective NSAIDs .

Anti-inflammatory Properties

Research indicates that 4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one exhibits significant anti-inflammatory effects. In vitro studies have shown that it effectively reduces inflammation markers in cell cultures, making it a candidate for further development in anti-inflammatory therapies .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been evaluated in various cancer cell lines, showing promise in inhibiting tumor growth and inducing apoptosis. The mechanism appears to be linked to its ability to modulate signaling pathways involved in cell proliferation and survival .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the reaction of appropriate hydrazones with carbonyl compounds under acidic conditions, yielding high purity products suitable for research applications .

Synthetic Pathway Overview

  • Step 1 : Formation of hydrazone from corresponding aldehyde and hydrazine.
  • Step 2 : Cyclization to form the pyrazole ring.
  • Step 3 : Introduction of substituents via electrophilic aromatic substitution.

Case Study: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its effectiveness as an anti-inflammatory agent .

Case Study: Cancer Cell Line Inhibition

In vitro assays using human breast cancer cell lines revealed that the compound inhibits cell proliferation by inducing G0/G1 phase arrest and apoptosis. The findings suggest its potential as a therapeutic agent in oncology, warranting further investigation into its mechanism of action and efficacy in vivo .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Substituents (Position) Key Functional Groups References
4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one (Target) 4-ClPh (4), 3-CF₃Ph (2) Cl, CF₃ -
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one 3-ClPh (2), 4-ClPh (4), CH₃ (5) Cl (×2), CH₃
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one 4-ClPh (1), Ph (3) Cl
4-Chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one 4-Cl (4), Ph (2), OCH₂-3-CF₃Ph (5), CH₃ (1) Cl, CF₃, OCH₂
3H-Pyrazol-3-one, 4-[[[(4-chlorophenyl)methyl]amino]methylene]-2,4-dihydro-2-methyl-5-(trifluoromethyl) 4-ClPh-CH₂NH (4), CH₃ (2), CF₃ (5) Cl, CF₃, NH

Key Observations :

  • Substituent Position : The target compound’s 3-CF₃Ph group at position 2 distinguishes it from analogs like (3-ClPh at position 2) and (phenyl at position 3).
  • Electron-Withdrawing Groups : The CF₃ group enhances lipophilicity and metabolic stability compared to methyl or hydroxyl groups in other derivatives (e.g., ).
  • Conformational Effects : In , dihedral angles between the pyrazolone ring and substituents (18.23° for 4-ClPh, 8.35° for Ph) suggest π-conjugation, which may influence binding interactions. The target compound’s bulkier 3-CF₃Ph group could reduce conjugation, altering reactivity .

Physicochemical Properties

  • Lipophilicity : The CF₃ group in the target compound contributes to higher logP values compared to analogs with only Cl or phenyl groups (e.g., ), favoring blood-brain barrier penetration .
  • Solubility : Derivatives with polar groups (e.g., NH in or OCH₂ in ) show improved aqueous solubility, whereas the target compound’s lack of such groups may limit solubility .

Biological Activity

The compound 4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one , also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C18H16ClF3N2OC_{18}H_{16}ClF_3N_2O with a molecular weight of 368.8 g/mol. Its structural features include a chlorophenyl group and a trifluoromethylphenyl group, contributing to its unique pharmacological properties.

PropertyValue
Molecular FormulaC18H16ClF3N2O
Molecular Weight368.8 g/mol
IUPAC Name(4-chlorophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
InChI KeyLGPKWLSDAKQNDY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. It is believed to modulate pain perception through opioid receptor interactions, which may explain its analgesic effects observed in preclinical studies.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) .
  • Analgesic Effects : Preclinical studies have demonstrated that this compound can act as an analgesic agent, providing relief in pain models. Its efficacy suggests potential for development as a therapeutic agent in pain management.
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory activities. Some studies report IC50 values comparable to established anti-inflammatory drugs like diclofenac, indicating the potential for therapeutic applications in inflammatory conditions .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives:

  • A study focusing on the synthesis and evaluation of various pyrazole derivatives found that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria .
  • Another investigation into the analgesic properties of similar compounds revealed significant pain reduction in animal models, suggesting a promising avenue for further research into pain relief medications.

Q & A

Q. What are the standard synthetic routes for 4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions between hydrazine derivatives and diketones or β-ketoesters.
  • Cyclization under acidic or basic conditions to form the pyrazole core.
  • Substitution reactions to introduce chlorophenyl and trifluoromethylphenyl groups.

Critical Parameters for Optimization:

ParameterOptimal Range/TechniqueReference
Temperature60–100°C (for cyclization)
SolventEthanol, DMF, or THF (polar aprotic solvents)
Reaction Time6–24 hours (monitored via TLC)
PurificationColumn chromatography (silica gel) or recrystallization

Analytical Validation:

  • TLC for monitoring reaction progress.
  • NMR (¹H, ¹³C) and HRMS for structural confirmation .

Q. How is the molecular structure of this compound characterized using X-ray crystallography?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystal Growth : Slow evaporation from a solvent mixture (e.g., ethanol/water).

Data Collection : At 100–293 K using Mo-Kα radiation.

Refinement : SHELXL/SHELXS software for solving and refining structures .

Example Crystallographic Data from Analogues:

ParameterValue (Analogues)Reference
R Factor0.050–0.081
Mean C–C Bond Length0.002–0.013 Å
Data-to-Parameter Ratio12.9–20.2

Challenges : Low electron density for trifluoromethyl groups may complicate refinement .

Q. What in vitro assays are used for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Kinase or COX-2 assays (IC₅₀ determination via fluorescence/UV-Vis).
  • Cell-Based Assays : Antiproliferative activity in cancer cell lines (MTT assay) .
  • Antimicrobial Testing : MIC determination against bacterial/fungal strains .

Q. Key Considerations :

  • Use DMSO as a solubilizing agent (<1% v/v) to avoid cytotoxicity.
  • Validate results with positive controls (e.g., celecoxib for COX-2 inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer: Discrepancies may arise due to:

  • Assay Conditions (e.g., pH, serum proteins).
  • Compound Stability (degradation under assay conditions).

Q. Resolution Strategies :

Stability Studies : HPLC or LC-MS to monitor degradation products .

Dose-Response Curves : Confirm activity across multiple concentrations.

Orthogonal Assays : Compare enzyme inhibition (e.g., COX-2) with cell-based results .

Example : A compound showing COX-2 inhibition but no cellular activity may require prodrug design to improve membrane permeability .

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?

Methodological Answer: Common Issues :

  • Disorder in Trifluoromethyl Groups : Modeled with split positions or restrained geometry.
  • Weak Diffraction : Use synchrotron radiation for small crystals.

Q. Refinement Workflow :

SHELXL : Apply restraints for bond lengths/angles.

PLATON : Check for missed symmetry or twinning .

Mercury : Visualize and validate hydrogen-bonding networks .

Case Study : A pyrazolone analogue (R = 0.050) required 20% occupancy modeling for disordered solvent molecules .

Q. How are structure-activity relationship (SAR) studies designed to optimize this compound’s bioactivity?

Methodological Answer: Key Modifications :

  • Electron-Withdrawing Groups : Replace Cl with F or CF₃ to enhance target binding.
  • Heterocycle Substitution : Introduce triazoles or imidazoles for improved solubility .

Q. Experimental Design :

Analog Synthesis : Parallel synthesis or combinatorial libraries.

Pharmacological Profiling : Test against primary and secondary targets.

Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes .

Example : Celecoxib derivatives with pyrazole cores show enhanced COX-2 selectivity via sulfonamide substitution .

Q. What strategies are employed to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–10) and analyze via HPLC .
  • Thermal Stability : TGA/DSC to determine decomposition temperatures.
  • Metabolic Stability : Microsomal assays (e.g., liver microsomes + NADPH) .

Q. Data Interpretation :

ConditionHalf-Life (Example)Reference
pH 7.4 (37°C)>24 hours
Human Liver Microsomes15–30 minutes

Follow-Up : Prodrug design (e.g., esterification) to improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.